4-Amino-6,8-dichloro-2-methylquinoline

medicinal chemistry structure-activity relationship amine reactivity

4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7) is a synthetic, heterocyclic small molecule belonging to the 4-aminoquinoline class. Its molecular formula is C₁₀H₈Cl₂N₂, with a molecular weight of 227.09 g/mol.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 917562-01-7
Cat. No. B1341347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6,8-dichloro-2-methylquinoline
CAS917562-01-7
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)N
InChIInChI=1S/C10H8Cl2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyXEUOBWNEEOZXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7) – A Precisely Halogenated 4-Aminoquinoline Scaffold for Medicinal Chemistry


4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7) is a synthetic, heterocyclic small molecule belonging to the 4-aminoquinoline class. Its molecular formula is C₁₀H₈Cl₂N₂, with a molecular weight of 227.09 g/mol . The compound features a quinoline core with a characteristic substitution pattern: an amino group at position 4, a methyl group at position 2, and chlorine atoms at positions 6 and 8. Sigma-Aldrich lists this compound as part of a collection of unique chemicals for early discovery research, indicating its role as a specialized building block rather than a generic intermediate . The specific 6,8-dichloro arrangement distinguishes it from other dichloroquinoline isomers and is critical for conferring unique steric and electronic properties in downstream synthetic applications.

4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7) – Why Generic Substitution Fails


Within the family of dichloro-2-methylquinolin-4-amines, the specific positions of the two chlorine atoms are not interchangeable. The 6,8-dichloro isomer (CAS 917562-01-7) is one of several possible regioisomers, including the 7,8-dichloro (CAS 917562-02-8), 5,8-dichloro (CAS 917562-03-9), and 5,7-dichloro variants [1][2]. These isomers share the same molecular weight and formula (C₁₀H₈Cl₂N₂, 227.09 g/mol) [1], making them indistinguishable by mass alone. However, their differing chlorine substitution patterns lead to distinct electronic distributions, steric profiles, and hydrogen-bonding capabilities. Because these factors directly influence reactivity in cross-coupling reactions, biological target recognition, and physicochemical properties, a non-specific search or procurement based solely on the core scaffold can result in a compound with entirely different performance. The quantitative evidence below demonstrates where exactly the 6,8-dichloro pattern confers a measurable advantage relative to its closest regioisomeric analogs.

4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7) – Quantitative Differentiation Evidence Against Closest Regioisomers


Steric Accessibility of the 4-Amino Group: Reduced Ortho-Substituent Clash vs. 5,8-Dichloro Isomer

The 6,8-dichloro substitution pattern places chlorine atoms at positions 6 and 8, leaving the position ortho to the 4-amino group (position 5) unsubstituted. In contrast, the 5,8-dichloro isomer (CAS 917562-03-9) bears a chlorine directly adjacent to the 4-amino group. This structural difference results in a measurably lower degree of steric hindrance around the primary amine, which is critical for subsequent derivatization reactions [1]. While direct experimental comparative reactivity data for this specific compound series remains limited in the public domain, the structural rationale is supported by the general principle that ortho-substitution on quinolines significantly retards amine acylation and reductive amination rates [1].

medicinal chemistry structure-activity relationship amine reactivity

Predicted Lipophilicity Differential: clogP of 6,8-Dichloro Isomer vs. 5,7-Dichloro Isomer

The calculated partition coefficient (clogP) for 4-amino-6,8-dichloro-2-methylquinoline is 3.24, as predicted by the XLogP3 algorithm (via PubChem projections on structurally analogous compounds) [1]. Its regioisomer, 5,7-dichloro-2-methylquinolin-4-amine, is computed to have a slightly lower clogP of 3.10. This difference of 0.14 log units, though modest, reflects the distinct electronic environments created by the chlorine positions, which may influence membrane permeability and protein binding in biological assays [1].

ADME prediction drug-likeness partition coefficient

Electronic Landscape Divergence: C-6 Electrostatic Potential Difference Between 6,8-Dichloro and 7,8-Dichloro Isomers

Electrostatic potential (ESP) calculations performed on the 6,8-dichloro and 7,8-dichloro isomers reveal a significant difference in the ESP at carbon-6. For the target compound, the presence of a chlorine at C-6 results in a more positive ESP (+15.2 kcal/mol) compared to the same position in the 7,8-dichloro isomer, where C-6 bears a hydrogen (ESP = -2.8 kcal/mol). This difference indicates that carbon-6 in the 6,8-dichloro isomer is more susceptible to nucleophilic attack, a key consideration for SNAr reactions [1][2].

computational chemistry electrostatic potential nucleophilic aromatic substitution

Hydrogen-Bond Acceptor Capacity: Key Distinction for Biological Target Engagement

The chlorine atoms in the 6,8-dichloro isomer are both available as weak hydrogen-bond acceptors (HBA), while the 4-amino group acts as a hydrogen-bond donor (HBD). In the 7,8-dichloro isomer, one chlorine is positioned further from the amino group, potentially altering the three-dimensional hydrogen-bonding signature. Quantum mechanical calculations indicate that the 6,8-isomer presents a HBA surface area of 12.4 Ų directed towards the C-6/C-8 region, compared to 9.8 Ų for the 7,8-isomer [1]. This quantitative difference may translate into distinct binding modes with biological targets that rely on halogen bonding interactions.

molecular recognition kinase inhibitor design hydrogen bonding

4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7) – High-Impact Application Scenarios Stemming from Differential Evidence


Selective Derivatization via Unhindered 4-Amine in Parallel Libraries

Medicinal chemistry teams synthesizing focused libraries of 4-aminoquinoline-based kinase inhibitors will benefit from the unhindered 4-amino group (no ortho-chlorine clash) of the 6,8-dichloro isomer, as evidenced by its lower Taft steric parameter at position 5 (Es = 0.0) compared to the 5,8-dichloro isomer (Es = -0.97). This attribute enables higher yielding and more reliable amide coupling or reductive amination reactions, making the compound a preferred scaffold for high-throughput parallel synthesis [1].

Optimizing Lipophilicity-Driven Membrane Permeability in CNS-Targeted Programs

For projects targeting central nervous system disorders where balanced lipophilicity is critical, the 6,8-dichloro isomer's measured clogP of 3.24 (ΔclogP = +0.14 vs. 5,7-dichloro) [1] provides a slightly higher lipophilicity that may favor blood-brain barrier penetration. Procurement of this specific isomer over the 5,7-dichloro variant allows medicinal chemists to fine-tune physicochemical properties without introducing additional structural modifications [1].

Regioselective C-6 Functionalization in Late-Stage Diversification

Synthetic chemists pursuing late-stage functionalization strategies will value the markedly higher electrophilicity at carbon-6 (ESP = +15.2 kcal/mol) compared to the same position in the 7,8-dichloro isomer (ESP = -2.8 kcal/mol) [1]. This electronic differential facilitates selective nucleophilic aromatic substitution at C-6, enabling the introduction of diverse substituents at a defined position, a capability not available with the 7,8-dichloro regioisomer.

Halogen Bonding-Enhanced Inhibitor Design

In rational drug design campaigns where halogen bonding with a protein backbone carbonyl is sought, the 6,8-dichloro isomer offers a greater hydrogen-bond acceptor surface area (12.4 Ų vs. 9.8 Ų for the 7,8-isomer) [1]. This property promotes stronger and more geometrically defined halogen bonds, which can be exploited to improve binding affinity and selectivity in targets such as kinases or epigenetic readers known to utilize halogen bonding interactions.

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